

Synthesis of Isotopically Labeled Ravuconazole: A Technical Guide

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Compound of Interest

Compound Name: Ravuconazole-d4

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Abstract

This technical guide provides a comprehensive overview of proposed methodologies for the synthesis of isotopically labeled ravuconazole. While specific literature detailing the synthesis of isotopically labeled ravuconazole is not publicly available, this document outlines potential synthetic routes based on established methods for ravuconazole synthesis and general isotopic labeling techniques using carbon-14, tritium, and deuterium.[1][2][3][4][5][6][7][8][9][10][11] This guide is intended to serve as a foundational resource for researchers undertaking the synthesis of labeled ravuconazole for use in pharmacokinetic, metabolic, and other drug development studies.

Introduction to Ravuconazole and Isotopic Labeling

Ravuconazole is a broad-spectrum triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme 14 α -demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[12] Its potent antifungal activity has made it a subject of interest for the treatment of various fungal infections.

Isotopic labeling is a critical technique in drug development, enabling the tracking of a drug molecule through biological systems.[2][8] By replacing one or more atoms of a drug molecule with their isotopes (e.g., ^{14}C , ^3H , or ^2H), researchers can quantitatively assess its absorption,

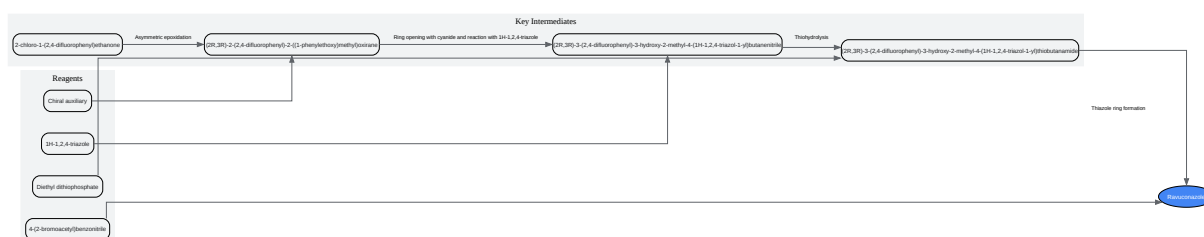
distribution, metabolism, and excretion (ADME) properties.^[9] Such studies are essential for understanding a drug's pharmacokinetic profile and identifying its metabolites.

This guide will explore potential synthetic pathways for introducing carbon-14, tritium, and deuterium labels into the ravuconazole structure.

General Synthesis of Ravuconazole

The synthesis of ravuconazole has been described through various routes. A key intermediate in many of these syntheses is (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanenitrile. The final step typically involves the formation of the thiazole ring.^[13]

A general, non-labeled synthesis pathway is outlined below. This pathway will serve as the basis for discussing the introduction of isotopic labels.



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Caption: General synthetic pathway for Ravuconazole.

Synthesis of Isotopically Labeled Ravuconazole

The following sections propose methods for introducing isotopic labels at various positions within the ravuconazole molecule. The choice of labeling position depends on the metabolic stability of the label and the specific objectives of the study.

Carbon-14 Labeling

Carbon-14 is a beta-emitter with a long half-life, making it ideal for quantitative ADME studies.

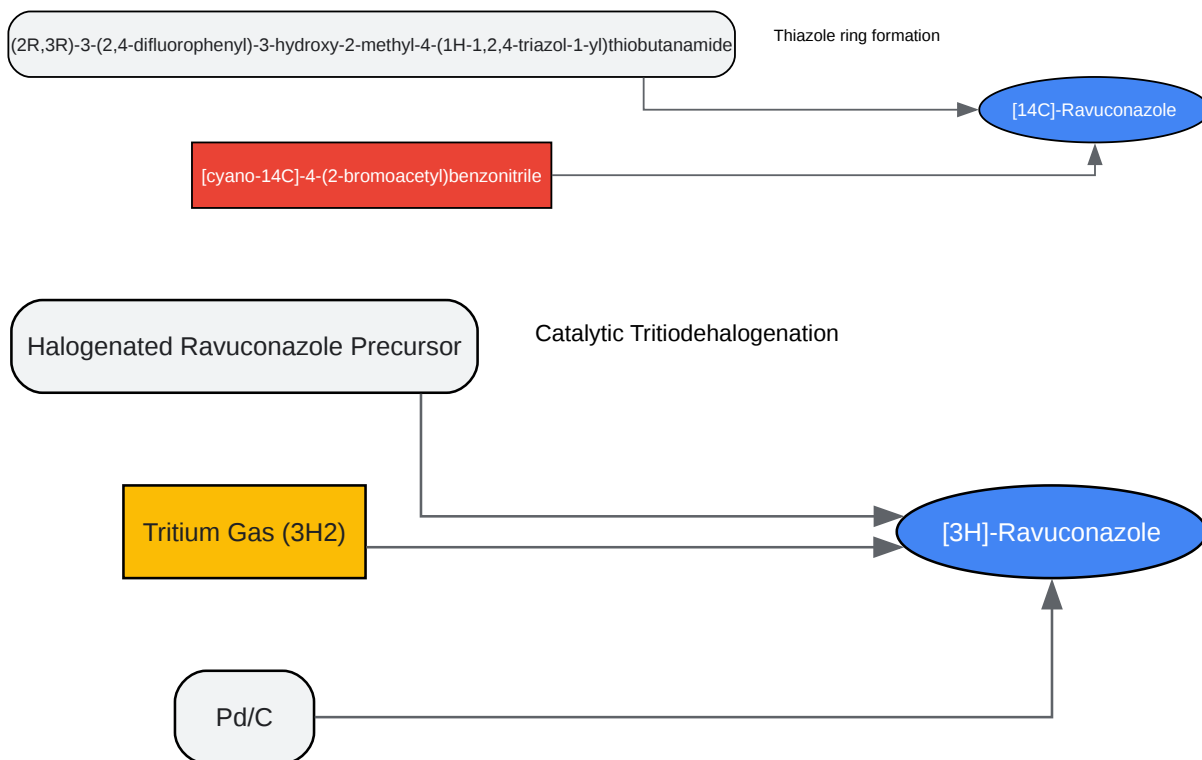
[5] A common strategy for ¹⁴C-labeling is to introduce the label late in the synthesis to maximize

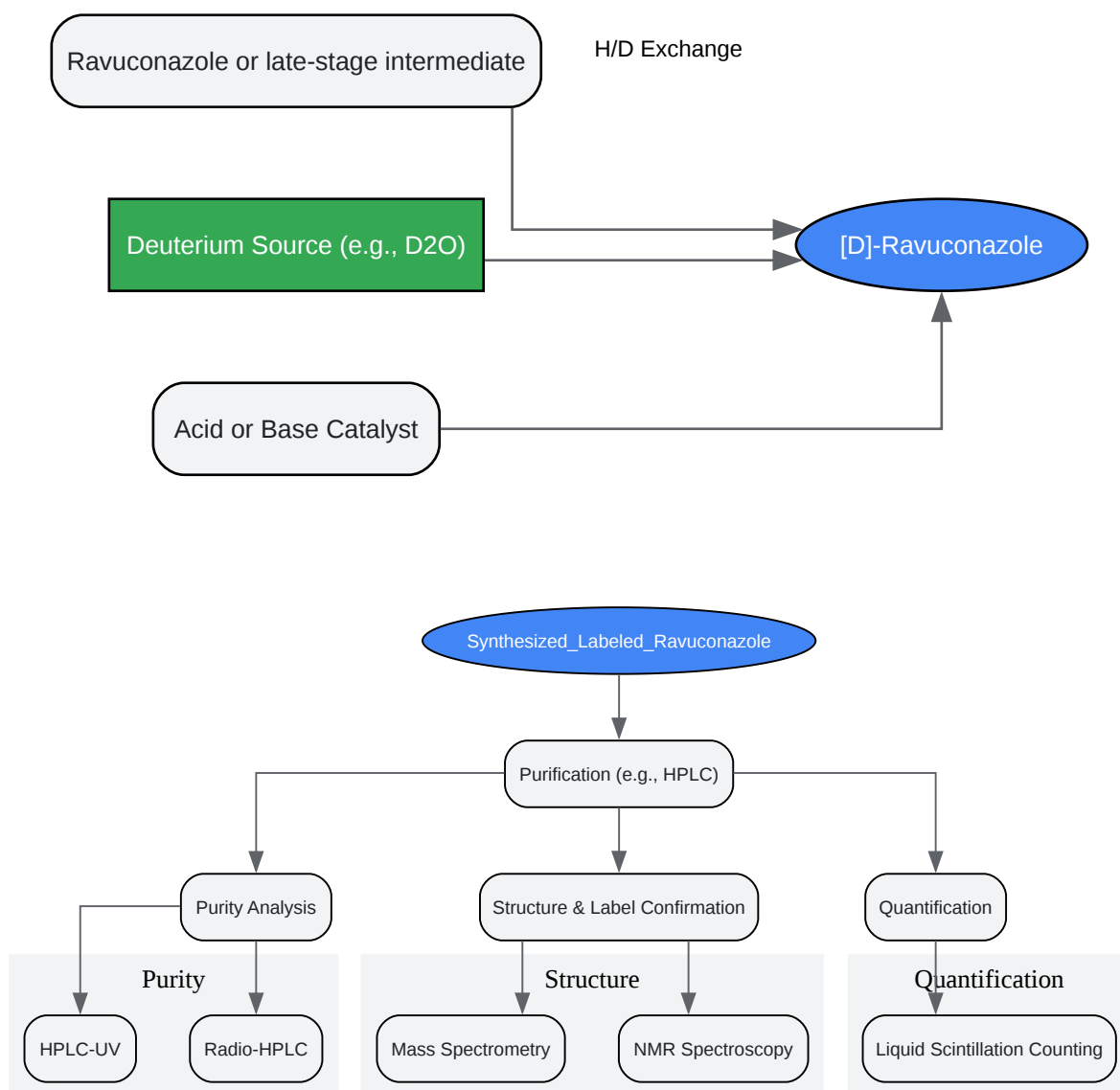
the incorporation of the expensive labeled reagent.

A plausible approach for ^{14}C -labeling of ravuconazole would be to use ^{14}C -labeled 4-(2-bromoacetyl)benzonitrile in the final thiazole ring formation step.

Proposed Experimental Protocol for ^{14}C -Ravuconazole Synthesis:

- Synthesis of [cyano- ^{14}C]-4-acetylbenzonitrile: This can be achieved via a Rosenmund-von Braun reaction using a suitable aryl halide and Cu^{14}CN .
- Bromination: The resulting [cyano- ^{14}C]-4-acetylbenzonitrile is then brominated, for example, using bromine in a suitable solvent, to yield [cyano- ^{14}C]-4-(2-bromoacetyl)benzonitrile.
- Condensation: The labeled bromoacetylbenzonitrile is then condensed with the thioamide intermediate, (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide, to form the thiazole ring and yield ^{14}C -ravuconazole.
- Purification: The final product is purified using techniques such as preparative high-performance liquid chromatography (HPLC).
- Analysis: The radiochemical purity and specific activity are determined by radio-HPLC and liquid scintillation counting.





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